

# Determining the Effective Dosage of OMO-103 In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

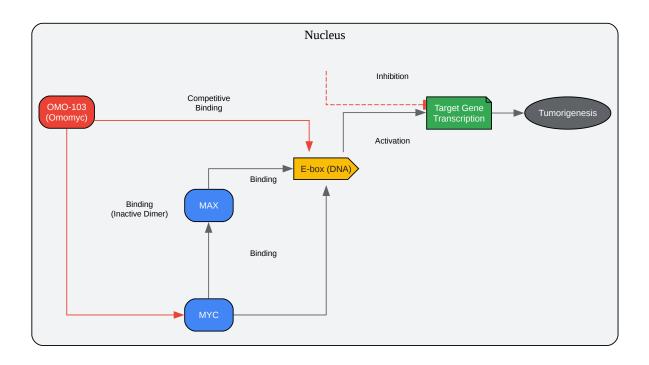
### Introduction

OMO-103 is a first-in-class MYC inhibitor based on the Omomyc mini-protein, a dominant-negative form of the MYC transcription factor.[1][2] MYC is a master regulator of cell proliferation, growth, and metabolism and is dysregulated in a majority of human cancers, making it a prime therapeutic target.[2][3] OMO-103 acts by preventing MYC from binding to its target genes, thereby inhibiting tumor cell proliferation and promoting apoptosis.[4] The determination of an effective and safe in vivo dosage is a critical step in the preclinical development of OMO-103. These application notes provide a summary of key preclinical data and detailed protocols for establishing the effective dosage of OMO-103 in mouse models of cancer.

## **OMO-103 Signaling Pathway**

The MYC protein forms a heterodimer with its partner MAX, which then binds to E-box sequences in the promoter regions of target genes, driving their transcription and promoting tumorigenesis. OMO-103, derived from the Omomyc mini-protein, disrupts this process. It can form non-functional heterodimers with MYC or homodimerize and compete for E-box binding, ultimately inhibiting MYC-driven transcription.[3]





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Caption: OMO-103 Mechanism of Action.

## **Preclinical In Vivo Efficacy Data**

Preclinical studies using the parent mini-protein, Omomyc, have demonstrated significant antitumor efficacy in various mouse models. This data was foundational for determining the dosage regimens for OMO-103 in clinical trials.

## Table 1: Summary of Preclinical In Vivo Studies of Omomyc



Tumor Model	Mouse Strain	Treatment	Dosing Regimen	Key Findings	Reference
Non-Small Cell Lung Cancer (NSCLC) (KRasG12D- driven)	Transgenic mice	Intranasal Omomyc	2.37 mg/kg, 3 times/week for 4 weeks	Prevented tumor progression; tumors in treated mice did not show progression, while vehicle-treated tumors more than doubled in size.	[5]
NSCLC Xenograft (Human H1975 cells)	Nude mice	Intravenous Omomyc	60 mg/kg, 4 times/week	Slowed tumor progression.	[5]
NSCLC Xenograft (Human H1975 cells)	Nude mice	Intravenous Omomyc + Paclitaxel	120 mg/kg Omomyc, 4 times/week; Paclitaxel	Combination therapy almost completely abrogated tumor growth and prolonged survival.	[5]
Metastatic Breast Cancer (Cellderived and patientderived xenografts)	Nude mice	Systemic Omomyc	Not specified	"Dramatic effect on the metastatic process, from tumor growth, invasion to seeding. Striking	[6][7]



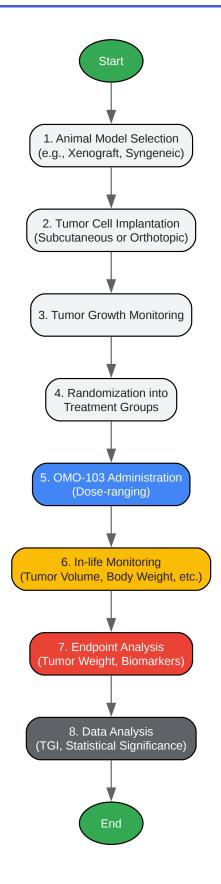
reduction in both primary tumor and metastatic growth."

# **Experimental Protocols for Determining Effective Dosage In Vivo**

The following protocols are generalized from published preclinical studies of Omomyc and represent standard methodologies for determining the effective dosage of a novel anti-cancer agent like OMO-103.

## **Experimental Workflow**





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Caption: In Vivo Efficacy Study Workflow.



## Protocol 1: Subcutaneous Xenograft Model for Tumor Growth Inhibition

This protocol is designed to assess the anti-tumor efficacy of OMO-103 in a dose-dependent manner using a human cancer cell line xenograft model.

#### 1. Materials:

- Animals: Immunodeficient mice (e.g., Nude, SCID), 6-8 weeks old.
- Cells: Human cancer cell line with known MYC dependency (e.g., H1975 NSCLC cells).
- Reagents: OMO-103, vehicle control, cell culture media, Matrigel.
- Equipment: Calipers, animal balance, sterile syringes and needles.

#### 2. Procedure:

- Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a
   1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 107 cells/mL.
- Tumor Implantation: Subcutaneously inject 100  $\mu$ L of the cell suspension (1 x 106 cells) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumor with calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.
- Randomization: When tumors reach an average volume of 100-150 mm3, randomize mice into treatment and control groups (n=8-10 mice per group).
- Treatment Administration:
  - Prepare different dose levels of OMO-103 (e.g., 10, 30, 60, 120 mg/kg) and a vehicle control.
  - Administer OMO-103 or vehicle via the desired route (e.g., intravenous injection)
     according to the planned schedule (e.g., 4 times per week).



#### In-life Monitoring:

- Measure tumor volume and body weight 2-3 times per week.
- Monitor the general health of the animals daily.

#### Endpoint:

- The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or after a fixed duration of treatment.
- At the endpoint, euthanize the mice, and excise and weigh the tumors.
- Tumor tissue can be collected for biomarker analysis (e.g., immunohistochemistry for Ki67, cleaved caspase-3).

#### 3. Data Analysis:

- Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI
  (%) = [1 (Mean tumor volume of treated group / Mean tumor volume of control group)] x
  100.
- Analyze the statistical significance of the differences in tumor volume and weight between the treatment and control groups using appropriate statistical tests (e.g., ANOVA).

## Protocol 2: Orthotopic or Genetically Engineered Mouse Model (GEMM) for Advanced Efficacy Studies

For a more clinically relevant assessment, orthotopic implantation of cancer cells into the organ of origin or the use of GEMMs that spontaneously develop tumors (e.g., KRasG12D-driven lung cancer model) is recommended.

#### 1. Model Specifics:

• Orthotopic Model: Involves surgically implanting tumor cells into the corresponding organ (e.g., lung, pancreas). This better recapitulates the tumor microenvironment.



- GEMM: Utilizes mice genetically engineered to develop specific cancer types. This allows for the study of the therapeutic agent in the context of an intact immune system and natural tumor progression.[8]
- 2. Procedure (Example: KRasG12D-driven Lung Cancer Model):
- Tumor Induction: Induce tumor formation in KRasLSL-G12D/+ mice (e.g., via administration of an activating agent).
- Tumor Burden Monitoring: Monitor tumor development and burden using imaging techniques such as micro-computed tomography (μCT).[5]
- Treatment Administration: Once tumors are established, administer OMO-103 or vehicle via the appropriate route (e.g., intranasal for lung tumors).
- Efficacy Assessment:
  - Longitudinally monitor tumor volume changes using μCT.
  - At the endpoint, perform histological analysis of the tumors to assess changes in tumor grade, proliferation (Ki67), and apoptosis (TUNEL).

## Conclusion

The provided data and protocols offer a comprehensive guide for researchers to design and execute in vivo studies to determine the effective dosage of OMO-103. The preclinical evidence strongly supports the anti-tumor activity of the Omomyc mini-protein across various cancer models. By following these detailed methodologies, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of OMO-103 and inform its clinical development.

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### References

- 1. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MYC targeting by OMO-103 in solid tumors: a phase 1 trial PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking Myc to Treat Cancer: Reflecting on Two Decades of Omomyc PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. MYC inhibition halts metastatic breast cancer progression by blocking tumor growth, invasion & seeding Peptomyc [peptomyc.com]
- 7. peptomyc.com [peptomyc.com]
- 8. Inhibition of Myc family proteins eradicates KRas-driven lung cancer in mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Determining the Effective Dosage of OMO-103 In Vivo: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609588#determining-the-effective-dosage-of-omo-103-in-vivo]

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